N-(4-methylpyridin-2-yl)-3-oxobutanamide

Description

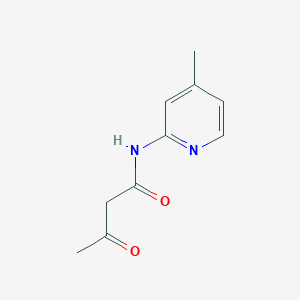

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-3-4-11-9(5-7)12-10(14)6-8(2)13/h3-5H,6H2,1-2H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKNMRJOZGSSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16867-45-1 | |

| Record name | 2-ACETOACETAMIDO-4-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-methylpyridin-2-yl)-3-oxobutanamide

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(4-methylpyridin-2-yl)-3-oxobutanamide, a pyridinyl-substituted β-ketoamide of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its synthesis, structural characteristics, spectroscopic profile, and potential biological relevance, offering field-proven insights and detailed experimental protocols.

Molecular Identity and Physicochemical Properties

N-(4-methylpyridin-2-yl)-3-oxobutanamide is a molecule integrating a pyridine ring, a common pharmacophore, with a reactive β-ketoamide functionality. This unique combination suggests its potential as a versatile scaffold in the design of novel therapeutic agents.

Table 1: Chemical Identifiers and Physicochemical Properties of N-(4-methylpyridin-2-yl)-3-oxobutanamide

| Property | Value | Source |

| IUPAC Name | N-(4-methylpyridin-2-yl)-3-oxobutanamide | --- |

| CAS Number | 16867-45-1 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Solubility | Soluble in acetone and dichloromethane | [2] |

| Predicted logP | 0.7 - 1.5 | Inferred from related structures |

| Predicted pKa | ~4-5 (pyridinium ion), ~10-11 (amide N-H) | Inferred from related structures |

| Appearance | Expected to be a solid at room temperature | Inferred from related structures |

The solubility in polar aprotic solvents like acetone and dichloromethane is indicative of a molecule with moderate polarity, consistent with its structure containing both hydrogen bond donors and acceptors, as well as hydrophobic regions.[2] The predicted lipophilicity (logP) and ionization constants (pKa) are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Purification

The synthesis of N-(4-methylpyridin-2-yl)-3-oxobutanamide is most effectively achieved through the acetoacetylation of 2-amino-4-methylpyridine. A plausible and efficient method involves the direct condensation with a suitable acetoacetylating agent like ethyl acetoacetate.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the exocyclic amino group of 2-amino-4-methylpyridine attacks the electrophilic carbonyl carbon of the ester in ethyl acetoacetate, leading to the formation of the amide bond and the elimination of ethanol.

Caption: Synthetic route to N-(4-methylpyridin-2-yl)-3-oxobutanamide.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of related N-pyridyl-3-oxobutanamides.[3]

Materials:

-

2-Amino-4-methylpyridine

-

Ethyl acetoacetate

-

Toluene (optional, as solvent)

-

Sodium hydroxide (catalytic amount, optional)

-

Diethyl ether

-

Hexanes

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylpyridine (1.0 eq) and ethyl acetoacetate (1.1 eq). The reaction can be performed neat or in a high-boiling solvent like toluene.

-

Add a catalytic amount of sodium hydroxide if desired to facilitate the reaction.

-

Heat the mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If toluene was used, remove it under reduced pressure.

-

The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot diethyl ether and allow it to cool slowly. The product should precipitate.

-

Alternatively, for non-crystalline products, purification can be achieved by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Collect the purified product, dry it under vacuum, and characterize it by spectroscopic methods.

Structural Characteristics and Spectroscopic Analysis

A key structural feature of N-(4-methylpyridin-2-yl)-3-oxobutanamide is its potential for keto-enol tautomerism, a phenomenon common in β-dicarbonyl compounds.[4][5][6] This equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.

Caption: Keto-enol tautomerism in N-(4-methylpyridin-2-yl)-3-oxobutanamide.

The equilibrium between the keto and enol forms can be influenced by factors such as solvent polarity and pH.

Predicted Spectroscopic Data

-

¹H NMR:

-

Pyridyl Protons: Signals in the aromatic region (δ 7.0-8.5 ppm).

-

Methyl Protons (Pyridyl): A singlet around δ 2.2-2.5 ppm.

-

Methylene Protons (-CH₂-): A singlet around δ 3.5-3.8 ppm in the keto form, which would be absent in the enol form.

-

Methyl Protons (Acetyl): A singlet around δ 2.1-2.3 ppm in the keto form.

-

Vinyl Proton (=CH-): A singlet around δ 5.0-5.5 ppm in the enol form.

-

Enol Hydroxyl Proton (-OH): A broad singlet at lower field in the enol form.

-

Amide Proton (-NH-): A broad singlet at lower field.

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): Resonances in the downfield region (δ 160-205 ppm). The ketone carbonyl will be more downfield than the amide carbonyl.

-

Pyridyl Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Methyl Carbon (Pyridyl): A signal around δ 20-25 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm in the keto form.

-

Methyl Carbon (Acetyl): A signal around δ 30 ppm in the keto form.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption around 3200-3400 cm⁻¹.

-

C=O Stretches: Two distinct sharp absorptions in the range of 1650-1750 cm⁻¹ corresponding to the ketone and amide carbonyls.

-

C=C Stretch (Aromatic): Absorptions around 1400-1600 cm⁻¹.

-

-

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): Expected at m/z = 192.21.

-

Key Fragmentation Patterns: Fragmentation is likely to occur at the amide bond and adjacent to the carbonyl groups.

-

Potential Biological Activity and Toxicological Profile

The N-aryl-3-oxobutanamide scaffold has been investigated for various biological activities. While specific data for N-(4-methylpyridin-2-yl)-3-oxobutanamide is not available, related compounds have demonstrated potential as antibacterial and anticancer agents. The pyridine moiety is a well-known pharmacophore present in numerous approved drugs, suggesting that this compound could be a valuable starting point for medicinal chemistry programs.

General Protocols for Biological Evaluation

Antibacterial Susceptibility Testing (Broth Microdilution Method): This method is employed to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Bacterial Inoculum: Culture bacterial strains in an appropriate medium to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay): The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Safety and Handling

No specific safety data sheet (SDS) is available for N-(4-methylpyridin-2-yl)-3-oxobutanamide. However, based on the starting material, 2-amino-4-methylpyridine, and the general reactivity of β-ketoamides, the following precautions are recommended[7][8][9][10][11]:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse with plenty of water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek medical attention.

-

Conclusion

N-(4-methylpyridin-2-yl)-3-oxobutanamide is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple points for derivatization to explore structure-activity relationships. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide provides a solid foundation of its known and predicted properties, along with established protocols for its synthesis and biological evaluation. Further research into its biological activities and toxicological profile is warranted to fully elucidate its therapeutic potential.

References

- 2-Amino-4-methylpyridine Safety Data Sheet. (n.d.).

- 4-methylpyridine Safety Data Sheet. (n.d.).

- N,N-dimethylpyridin-4-amine Safety D

-

N-methyl-gamma-oxo-3-pyridinebutanamide. PubChem. Retrieved from [Link]

- Oxamide Safety D

- 2-Amino-4-methylpyridine Safety D

- Method for preparing 2-acetamido-5-aminopyridine. (n.d.). Google Patents.

-

Keto-enol tautomerism in the development of new drugs. (2023). Frontiers in Chemistry. Retrieved from [Link]

-

Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives. (2003). ResearchGate. Retrieved from [Link]

-

N-{(2r)-1-[(4s)-4-(4-Chlorophenyl)-4-Hydroxy-3,3-Dimethylpiperidin-1-Yl]-3-Methyl-1-Oxobutan-2-Yl}-3-Hydroxy-3-Methylbutanamide. PubChem. Retrieved from [Link]

-

N-(4-methylpyridin-2-yl)-3-oxobutanamide. (n.d.). Chemsigma. Retrieved from [Link]

-

2-(4-methylphenyl)-N-(4-methylpyridin-3-yl)acetamide. PubChem. Retrieved from [Link]

-

Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry. Retrieved from [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. (2009). NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). (2006). ResearchGate. Retrieved from [Link]

-

Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. N-(4-methylpyridin-2-yl)-3-oxobutanamide [16867-45-1] | Chemsigma [chemsigma.com]

- 2. 3D-RAA86745 - n-4-methylpyridin-2-yl-3-oxobutanamide | 168… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Solubility and Stability Profiling of N-(4-methylpyridin-2-yl)-3-oxobutanamide

Executive Summary

The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on a thorough understanding of its physicochemical properties. Among the most pivotal of these are solubility and stability. For N-(4-methylpyridin-2-yl)-3-oxobutanamide, a molecule featuring a β-keto amide and a methylpyridine moiety, these characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its viability for formulation and storage. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for systematically evaluating the aqueous solubility and chemical stability of N-(4-methylpyridin-2-yl)-3-oxobutanamide. We will delve into the causality behind experimental choices, present validated, step-by-step protocols, and offer insights into the interpretation of the resulting data, all grounded in authoritative scientific principles and regulatory expectations.

Part 1: Physicochemical Foundation of N-(4-methylpyridin-2-yl)-3-oxobutanamide

A molecule's structure is the blueprint for its behavior. Before embarking on experimental studies, a structural analysis of N-(4-methylpyridin-2-yl)-3-oxobutanamide provides critical insights into its potential liabilities.

The molecule possesses two key functional regions:

-

The β-Keto Amide Core: This functional group is the primary site of potential hydrolytic instability. The juxtaposition of the ketone and amide functionalities creates a reactive center susceptible to cleavage under both acidic and basic conditions.[1][2] Furthermore, the β-dicarbonyl structure allows for keto-enol tautomerism, which can influence its acidity, solubility, and reactivity.[3]

-

The 4-Methylpyridine Ring: This heterocyclic ring introduces a basic nitrogen atom, making the molecule's overall solubility highly dependent on pH. The pyridine moiety can also be a site for oxidative degradation and may contribute to photosensitivity.

A summary of its fundamental properties is presented below.

Table 1: Core Physicochemical Properties of N-(4-methylpyridin-2-yl)-3-oxobutanamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 192.21 g/mol | [4] |

| Appearance | White to Almost White Powder/Crystal | [6] |

| Known Solvents | Acetone, Dichloromethane |[4] |

Part 2: A Systematic Approach to Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. For ionizable compounds like N-(4-methylpyridin-2-yl)-3-oxobutanamide, solubility must be assessed across a physiologically relevant pH range.

Experimental Strategy: Equilibrium vs. Kinetic Solubility

Two primary forms of solubility are measured:

-

Equilibrium Solubility: The concentration of a compound in a saturated solution when equilibrium has been established between the dissolved and undissolved states. The shake-flask method is the gold-standard for this determination.

-

Kinetic Solubility: The concentration at which a compound, added from a concentrated organic stock solution, begins to precipitate out of an aqueous buffer. This is often a higher-throughput screening method.

The choice between them depends on the stage of drug development; kinetic solubility is often used in early discovery, while equilibrium solubility is essential for later-stage development and formulation.

Workflow for Solubility Determination

The general process for determining equilibrium solubility is a robust, multi-step procedure that ensures accuracy and reproducibility.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 1: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring true equilibrium is reached.

Materials:

-

N-(4-methylpyridin-2-yl)-3-oxobutanamide

-

Phosphate, acetate, or universal buffers (pH 2.0 to 10.0)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm PTFE or PVDF syringe filters

-

Calibrated HPLC-UV system

Procedure:

-

Preparation: Add an excess of solid N-(4-methylpyridin-2-yl)-3-oxobutanamide to a series of vials (e.g., 5-10 mg in 1 mL of buffer). The key is to ensure solid material remains visible after equilibration, confirming saturation.

-

Buffer Addition: Add 1.0 mL of each prepared aqueous buffer to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. Expertise & Experience: A 24-hour time point is a standard starting point, but for some crystalline compounds, 48 or even 72 hours may be necessary. A time-point study (e.g., sampling at 24, 48, and 72 hours) should be performed initially to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

Sampling and Filtration: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial. Trustworthiness: This filtration step is critical to remove undissolved particulates, which would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered samples as necessary to fall within the linear range of the standard curve and analyze using a validated HPLC-UV method.

-

Calculation: Determine the concentration in the sample using the standard curve and account for any dilution factors to report the final solubility in mg/mL or µg/mL.

Data Presentation

Results should be tabulated clearly to allow for easy comparison across conditions.

Table 2: Example Solubility Data for N-(4-methylpyridin-2-yl)-3-oxobutanamide

| Buffer pH | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Method |

|---|---|---|---|

| 2.0 | 25 | (Experimental Value) | Equilibrium (Shake-Flask) |

| 5.0 | 25 | (Experimental Value) | Equilibrium (Shake-Flask) |

| 7.4 | 25 | (Experimental Value) | Equilibrium (Shake-Flask) |

| 9.0 | 25 | (Experimental Value) | Equilibrium (Shake-Flask) |

| 7.4 | 37 | (Experimental Value) | Equilibrium (Shake-Flask) |

Part 3: Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[7] This process is essential for developing and validating a stability-indicating analytical method (SIAM).[8][9]

Regulatory Framework and Objectives

International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) on stability testing and Q1B on photostability, provide the regulatory framework for these studies.[10][11] The primary objectives are:

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To demonstrate the specificity of the analytical method used for stability studies.

-

To inform formulation, packaging, and storage decisions.

Overall Strategy for Forced Degradation

A systematic approach ensures all relevant degradation routes are investigated. The goal is to achieve modest degradation, typically 5-20%, to allow for the detection of primary degradants without overly complex secondary degradation.[12]

Caption: General Workflow for Forced Degradation Studies.

Core Protocols for Forced Degradation

The following protocols outline the typical stress conditions applied. All experiments should include a control sample (unstressed) stored at ambient temperature or refrigerated, protected from light.

-

Rationale: To assess stability across a range of pH values that a drug product might encounter in vivo or during formulation. The β-keto amide linkage is a known hydrolytic liability.[13]

-

Procedure:

-

Prepare solutions of N-(4-methylpyridin-2-yl)-3-oxobutanamide (e.g., 0.1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

-

Incubate samples at an elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours).

-

Prior to analysis, cool samples and neutralize the acidic and basic solutions to prevent further degradation on the analytical column.

-

Analyze by a suitable stability-indicating HPLC method.

-

-

Rationale: To evaluate susceptibility to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients.

-

Procedure:

-

Prepare a solution of the compound (e.g., 0.1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store at room temperature and collect time points.

-

Analyze by HPLC. Trustworthiness: It is crucial to ensure the mobile phase and diluent do not react with the oxidant or the resulting degradants.

-

-

Rationale: To assess the impact of temperature, particularly relevant for manufacturing processes (e.g., drying) and storage conditions.[14]

-

Procedure:

-

Solid State: Place the solid powder in a vial and expose it to high temperature in a calibrated oven (e.g., 80°C, or 10°C below its melting point if known).

-

Solution State: Use the "neutral hydrolysis" sample incubated at a higher temperature (e.g., 80°C).

-

Analyze samples at various time points. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide more detailed information on thermal events.[15][16]

-

-

Rationale: To determine if the molecule is sensitive to light, which has implications for manufacturing, packaging, and handling. This is governed by ICH Guideline Q1B.[17][18][19]

-

Procedure:

-

Expose both the solid compound and a solution of the compound to a calibrated light source.

-

The light source should emit both visible and UV light, providing a total illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[11][20]

-

A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC.

-

Data Presentation

A summary table is the most effective way to present the outcomes of the forced degradation studies.

Table 3: Example Summary of Forced Degradation Results

| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants >0.1% | Observations |

|---|---|---|---|---|

| Control | 48 h / 25°C | < 0.1% | 0 | No change |

| 0.1 M HCl | 24 h / 60°C | (Experimental Value) | (Experimental Value) | Major degradant at RRT 0.8 |

| 0.1 M NaOH | 8 h / 60°C | (Experimental Value) | (Experimental Value) | Rapid degradation observed |

| H₂O (Neutral) | 48 h / 60°C | (Experimental Value) | (Experimental Value) | Minor degradation |

| 3% H₂O₂ | 24 h / 25°C | (Experimental Value) | (Experimental Value) | Two minor oxidative peaks |

| Thermal (Solid) | 72 h / 80°C | (Experimental Value) | (Experimental Value) | No significant change |

| Photolytic | ICH Q1B | (Experimental Value) | (Experimental Value) | Slight discoloration; one photodegradant |

Part 4: Interpretation and Forward Strategy

The data generated from these studies are not merely endpoints but are crucial decision-making tools.

-

Solubility Profile: A low or pH-dependent solubility may necessitate the use of formulation strategies such as salt formation, particle size reduction (micronization), or amorphous solid dispersions to ensure adequate bioavailability.

-

Stability Profile: Identifying the primary degradation pathways is paramount. If hydrolysis is rapid, especially under basic conditions, liquid formulations may need to be buffered at an optimal pH, or a solid dosage form may be required. Photolability would mandate the use of light-protective packaging and controlled manufacturing environments. The degradation profile directly informs the selection of compatible excipients and the definition of appropriate storage conditions and shelf-life.

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust physicochemical profile for N-(4-methylpyridin-2-yl)-3-oxobutanamide, mitigating risks and paving the way for successful drug development.

References

-

Hydrolysis of β‐keto amide 269. | Download Scientific Diagram. (n.d.). ResearchGate. Available from: [Link]

-

Jie, X., et al. (2018). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Jie, X., et al. (2018). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Alsante, K. M., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]

-

Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society. Available from: [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Available from: [Link]

-

Patel, C. P., et al. (2012). Thermal studies of some biologically active new aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Photostability. (n.d.). IAGIM. Available from: [Link]

-

N-(2,4-Dimethylphenyl)-3-oxobutanamide. (n.d.). PubChem. Available from: [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

EMA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

-

Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

-

Chavda, V. P., & Soniwala, M. M. (2013). PHOTOSTABILITY TESTING. PharmaTutor. Available from: [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie. Available from: [Link]

-

S. B., et al. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

-

N-(4-methylpyridin-2-yl)-3-oxobutanamide [16867-45-1]. (n.d.). Chemsigma. Available from: [Link]

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Google Scholar.

-

Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). Asian Journal of Pharmaceutical Research. Available from: [Link]

-

Thermal studies of some biologically active new aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2022). MDPI. Available from: [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2022). PubMed Central. Available from: [Link]

-

Pajeva, I. K., & Doytchinova, I. A. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3D-RAA86745 - n-4-methylpyridin-2-yl-3-oxobutanamide | 168… [cymitquimica.com]

- 5. N-(4-methylpyridin-2-yl)-3-oxobutanamide [16867-45-1] | Chemsigma [chemsigma.com]

- 6. N-(4-Methylphenyl)-3-oxobutanamide CAS#: 2415-85-2 [m.chemicalbook.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianjpr.com [asianjpr.com]

- 9. biomedres.us [biomedres.us]

- 10. pharmtech.com [pharmtech.com]

- 11. database.ich.org [database.ich.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. aklectures.com [aklectures.com]

- 14. Thermal Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. jocpr.com [jocpr.com]

- 17. iagim.org [iagim.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmatutor.org [pharmatutor.org]

An Investigator's Guide to Elucidating the Mechanism of Action of N-(4-methylpyridin-2-yl)-3-oxobutanamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of chemical biology and drug discovery, we often encounter compounds with known synthetic routes and basic chemical properties, yet their biological activities and mechanisms of action remain uncharted territory. N-(4-methylpyridin-2-yl)-3-oxobutanamide is one such molecule. While its synthesis is documented, a thorough investigation into its biological effects is notably absent from the current body of scientific literature.[1][2][3][4] This guide, therefore, serves not as a retrospective summary but as a prospective roadmap for the rigorous scientific inquiry required to unveil the core mechanism of action of this compound. We will proceed by dissecting its structural motifs, postulating potential biological targets based on chemical precedents, and outlining a comprehensive, multi-tiered experimental strategy to systematically test these hypotheses.

Structural Dissection and Hypothesis Generation: Clues Within the Bonds

The structure of N-(4-methylpyridin-2-yl)-3-oxobutanamide offers the first clues to its potential biological activity. It is comprised of two key moieties: a 4-methylpyridine ring and a 3-oxobutanamide (acetoacetamide) tail. By examining the known biological roles of related structures, we can formulate initial hypotheses.

-

The Pyridine Core: Pyridine and its derivatives are ubiquitous in pharmaceuticals and biologically active compounds, often implicated in roles such as enzyme inhibition and receptor antagonism. The 2-amino-4-methylpyridine precursor is a common building block in the synthesis of compounds with potential antibacterial and antifungal activities.[5][6] This suggests that N-(4-methylpyridin-2-yl)-3-oxobutanamide could potentially interfere with microbial metabolic pathways.

-

The 3-Oxobutanamide Moiety: The active methylene group within the 3-oxobutanamide structure is a versatile chemical entity, known to be reactive and capable of participating in various chemical reactions.[7] In a biological context, this group could potentially act as a Michael acceptor or participate in covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites. Furthermore, derivatives of 3-oxobutanamide have been explored for their utility in the synthesis of heterocyclic compounds with a wide range of biological activities.[7]

Based on this structural analysis, we can propose several initial hypotheses for the mechanism of action of N-(4-methylpyridin-2-yl)-3-oxobutanamide:

-

Hypothesis 1: Antimicrobial Activity: The compound may exhibit antibacterial or antifungal properties by inhibiting essential microbial enzymes.

-

Hypothesis 2: Enzyme Inhibition: The 3-oxobutanamide moiety could act as a warhead for covalent or non-covalent inhibition of specific host or pathogen enzymes.

-

Hypothesis 3: Modulation of Signaling Pathways: The compound could interact with protein kinases, transcription factors, or other signaling molecules, thereby modulating cellular pathways.

A Phased Experimental Approach to Mechanistic Elucidation

A systematic and multi-faceted experimental plan is crucial for delineating the mechanism of action. The following workflow is proposed, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and pathways.

Phase I: Phenotypic Screening and Initial Target Class Identification

The initial phase aims to identify any observable biological effects of the compound across a range of cell-based and biochemical assays.

Experimental Protocol: Broad-Spectrum Phenotypic Screening

-

Cell Viability and Proliferation Assays:

-

Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and normal human cell lines to assess cytotoxicity and anti-proliferative effects.

-

Employ standard assays such as MTT, MTS, or CellTiter-Glo to quantify cell viability over a range of concentrations (e.g., 0.01 µM to 100 µM) and time points (e.g., 24, 48, 72 hours).

-

-

Antimicrobial Activity Screening:

-

Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.

-

Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods according to CLSI guidelines.

-

-

Broad Kinase and Enzyme Panel Screening:

-

Submit the compound for screening against a commercial panel of several hundred kinases and other enzymes (e.g., proteases, phosphatases) to identify potential off-target and on-target activities.

-

Data Presentation: Summary of Phase I Screening Data

| Assay Type | Cell/Organism Panel | Endpoint Measured | Concentration Range | Key Findings (Hypothetical) |

| Cell Viability | NCI-60 Cancer Cell Panel | IC50 | 0.01 - 100 µM | Selective cytotoxicity in melanoma cell lines |

| Antimicrobial | S. aureus, E. coli, C. albicans | MIC | 1 - 256 µg/mL | Moderate activity against C. albicans |

| Kinase Panel | 400+ Kinases | % Inhibition at 10 µM | 10 µM | >50% inhibition of BRAF and MEK1 |

Phase II: Target Validation and Pathway Analysis

Assuming positive hits from Phase I (e.g., selective cytotoxicity in melanoma cells and inhibition of BRAF/MEK1), Phase II will focus on validating these initial findings and understanding the downstream cellular consequences.

Experimental Workflow: Target Validation and Pathway Analysis

Caption: Proposed workflow for target validation and pathway analysis.

Experimental Protocol: Western Blot for MAPK Pathway Inhibition

-

Culture melanoma cells (e.g., A375, which is BRAF V600E mutant) in 6-well plates.

-

Treat cells with increasing concentrations of N-(4-methylpyridin-2-yl)-3-oxobutanamide for 24 hours.

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total-ERK and phospho-ERK overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Phase III: In Vivo Efficacy and Pharmacodynamic Studies

If in vitro studies confirm a potent and on-target activity, the final phase will involve testing the compound's efficacy in a preclinical animal model.

Experimental Protocol: Mouse Xenograft Model of Melanoma

-

Implant A375 melanoma cells subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.

-

Administer N-(4-methylpyridin-2-yl)-3-oxobutanamide via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.

Visualizing the Hypothesized Signaling Pathway

Based on our hypothetical findings, the compound may inhibit the MAPK signaling pathway.

Caption: Hypothesized inhibition of the MAPK pathway.

Trustworthiness Through Self-Validating Systems

Each experimental protocol described is designed to be self-validating. For instance, in the Western blot protocol, the use of antibodies for both the total and phosphorylated forms of a protein (e.g., ERK and p-ERK) ensures that any observed decrease in the phosphorylated form is due to pathway inhibition and not a general decrease in the protein's expression. Similarly, in the in vivo studies, pharmacodynamic analysis of tumor tissue directly links the observed anti-tumor efficacy to the intended molecular mechanism.

Conclusion: A Call to Investigation

N-(4-methylpyridin-2-yl)-3-oxobutanamide stands as a molecule of untapped potential. While its mechanism of action is currently unwritten, the structural motifs present within it provide a fertile ground for hypothesis-driven research. The comprehensive, multi-phased experimental strategy outlined in this guide offers a rigorous and logical framework for elucidating its biological function, from broad phenotypic effects to specific molecular interactions. It is our hope that this document will serve as a catalyst for the scientific community to embark on the exciting journey of discovery for this and other understudied chemical entities.

References

-

Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents With Potent in Vivo Antitumor Activity - PubMed. [Link]

-

Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives - ResearchGate. [Link]

-

N-(4-methylpyridin-2-yl)-3-oxobutanamide [16867-45-1] | Chemsigma. [Link]

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives | Request PDF - ResearchGate. [Link]

-

Synthesis, characterization, and biological activity of N-methyl-2-(1H-1,2,3-benzotriazol-1-y1)-3-oxobutan- ethioamide complexes with some divalent metal (II) ions - PubMed. [Link]

-

Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents - ResearchGate. [Link]

Sources

- 1. 3D-RAA86745 - n-4-methylpyridin-2-yl-3-oxobutanamide | 168… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-methylpyridin-2-yl)-3-oxobutanamide, China N-(4-methylpyridin-2-yl)-3-oxobutanamide Selling, Selling China N-(4-methylpyridin-2-yl)-3-oxobutanamide, Shuyuan [chemnet.com]

- 4. N-(4-methylpyridin-2-yl)-3-oxobutanamide [16867-45-1] | Chemsigma [chemsigma.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pharmacological Versatility of N-aryl-3-oxobutanamides: A Technical Guide for Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the N-aryl-3-oxobutanamide core represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these versatile derivatives. We will delve into their significant potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic promise of this chemical class.

The inherent reactivity of the β-dicarbonyl moiety, coupled with the diverse electronic and steric possibilities of the N-aryl substituent, provides a rich playground for chemical modification and optimization of biological activity. This guide will not only present the current state of knowledge but also provide detailed experimental protocols and mechanistic insights to empower further research and development in this exciting field.

I. Synthesis of N-aryl-3-oxobutanamide Derivatives: A Foundational Protocol

The synthesis of N-aryl-3-oxobutanamide derivatives is typically achieved through a straightforward and efficient condensation reaction between an appropriately substituted aniline and a β-ketoester, most commonly ethyl acetoacetate. The reaction is generally carried out under neat conditions or in a high-boiling point solvent at elevated temperatures to drive the reaction to completion by removing the ethanol and water byproducts.

General Synthetic Protocol

A general procedure for the synthesis of N-aryl-3-oxobutanamides is as follows:

-

Reactant Preparation: In a round-bottom flask, equimolar amounts of the desired substituted aniline and ethyl acetoacetate are combined.

-

Reaction Conditions: The reaction mixture is heated, typically between 120-140°C, with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is often triturated with a suitable solvent, such as diethyl ether or hexane, to remove unreacted starting materials and byproducts.

-

Recrystallization: The crude product is then purified by recrystallization from an appropriate solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure N-aryl-3-oxobutanamide derivative.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

This robust synthetic route allows for the facile generation of a diverse library of N-aryl-3-oxobutanamide derivatives for subsequent biological screening.

II. Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. N-aryl-3-oxobutanamide derivatives have shown considerable promise as a novel class of antibacterial agents, particularly against resistant strains.[1]

Structure-Activity Relationship (SAR)

Studies on 2-benzylidene-3-oxobutanamide derivatives have shed light on the key structural features governing their antibacterial efficacy[1]:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-aryl ring generally enhances antibacterial activity. For instance, compounds bearing nitro (-NO₂) or halogen (e.g., -Cl, -F) substituents have demonstrated significant potency.[1]

-

Position of Substituents: The position of the substituent on the aryl ring is crucial. Nitro groups at the 3- and 4-positions, and halogens at the 2- and 4-positions, have been found to be particularly beneficial for activity.[1]

-

Hydrophilic vs. Lipophilic Balance: The introduction of hydrophilic groups tends to decrease antibacterial efficacy, suggesting that an optimal lipophilicity is necessary for bacterial cell wall penetration.[1]

-

Gram-Negative Specificity: An electronegative cyano (-CN) group at the ortho position has been observed to confer activity specifically against Gram-negative bacteria.[1]

Quantitative Antimicrobial Potency

The antimicrobial activity of these derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The table below summarizes the MIC values for a selection of 2-benzylidene-3-oxobutanamide derivatives.

| Compound | Aryl Substituent | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. A. baumannii (MDR) |

| 17 | 3-Nitrobenzylidene | 2 | 16 |

| 18 | 4-Nitrobenzylidene | 2 | >32 |

| 19 | 2-Chlorobenzylidene | 8 | >32 |

| 21 | 4-Chlorobenzylidene | 4 | >32 |

| 25 | 4-Fluorobenzylidene | 8 | >32 |

| 27 | 2,4-Dichlorobenzylidene | 4 | >32 |

| 28 | 2-Cyanobenzylidene | >32 | 16 |

Data sourced from[1]. MRSA: Methicillin-Resistant Staphylococcus aureus; MDR: Multidrug-Resistant.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.[2]

-

Reading and Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of N-aryl-3-oxobutanamide have also been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines.[1]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

While the exact mechanisms are still under investigation for many derivatives, some N-aryl amides have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Quantitative Cytotoxicity

The in vitro cytotoxic activity of these compounds is often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cancer cell growth. The following table presents the IC₅₀ values of representative N-aryl(indol-3-yl)glyoxamide derivatives, which share a similar N-aryl amide core structure.

| Compound | N-Aryl Group | IC₅₀ (nM) vs. HeLa/KB | IC₅₀ (nM) vs. L1210 | IC₅₀ (nM) vs. SKOV3 |

| 55 | Pyridin-4-yl | 39 | 51 | 11 |

HeLa/KB: Human cervix carcinoma; L1210: Murine leukemia; SKOV3: Human ovarian carcinoma. Data sourced from[1].

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][3]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.[1]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[1]

-

MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.[1]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

IV. Anti-inflammatory and Anticonvulsant Activities: Expanding the Therapeutic Horizon

Beyond their antimicrobial and anticancer properties, N-aryl-3-oxobutanamide derivatives have also been explored for their potential as anti-inflammatory and anticonvulsant agents, although these areas are less extensively studied.

Anti-inflammatory Potential

Some N-aryl amide derivatives have shown anti-inflammatory activity, which is thought to be mediated, in part, by the inhibition of pro-inflammatory cytokine production. For instance, certain compounds have been found to significantly inhibit the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α).[4] The mechanism may involve the modulation of inflammatory signaling pathways such as the NF-κB pathway.[4]

Anticonvulsant Properties

The anticonvulsant activity of N-aryl-3-oxobutanamide derivatives is an emerging area of research. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels or the enhancement of GABAergic neurotransmission.[5][6] It is hypothesized that N-aryl-3-oxobutanamide derivatives may exert their anticonvulsant effects through similar mechanisms, such as blocking voltage-gated sodium channels or enhancing the effects of the inhibitory neurotransmitter GABA.[7][8] Further investigation is required to elucidate the precise molecular targets.

V. Experimental Workflow: From Synthesis to Biological Evaluation

A logical and systematic workflow is essential for the efficient discovery and development of novel N-aryl-3-oxobutanamide derivatives with therapeutic potential. The following diagram illustrates a typical experimental workflow.

VI. Conclusion and Future Directions

N-aryl-3-oxobutanamide derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of novel therapeutic agents. The established structure-activity relationships for their antimicrobial and anticancer activities provide a solid foundation for rational drug design and lead optimization.

Future research in this area should focus on:

-

Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their development as selective and potent drugs.

-

Expanding the Scope of Biological Activities: Further exploration of their anti-inflammatory, anticonvulsant, and other potential therapeutic applications is warranted.

-

In vivo Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combating Drug Resistance: The potential of these derivatives to overcome existing drug resistance mechanisms, particularly in infectious diseases and cancer, should be a key area of investigation.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of the N-aryl-3-oxobutanamide scaffold can be unlocked, paving the way for the development of next-generation therapies for a range of human diseases.

References

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

-

MIC values of most potent titled compounds (µg/mL). ResearchGate. [Link]

-

Anticonvulsant. Wikipedia. [Link]

-

Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. ResearchGate. [Link]

-

Anticonvulsant drugs: mechanisms of action. PubMed. [Link]

-

Mechanisms of action of antiepileptic drugs. PubMed. [Link]

-

Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

-

Basic Mechanisms of Action of the Antiepileptic Drugs. ResearchGate. [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]

-

Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. [Link]

-

Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. PubMed Central. [Link]

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Center for Biotechnology Information. [Link]

-

Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central. [Link]

-

Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-inflammatory Agents. ResearchGate. [Link]

-

Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed Central. [Link]

-

Synthesis of anilinoacetophenones 1–3, N-aryl-N-arylamidoacetophenones... ResearchGate. [Link]

-

Synthesis of Dihydrophenanthridines and Oxoimidazolidines From Anilines and Ethylglyoxylate via Aza Diels-Alder Reaction of Arynes and KF-Induced Annulation. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]

A Proposed Research Framework for the Pharmacological Investigation of N-(4-methylpyridin-2-yl)-3-oxobutanamide

Abstract

N-(4-methylpyridin-2-yl)-3-oxobutanamide is a chemical entity with a defined structure but a largely unexplored pharmacological profile. This technical guide addresses the current informational gap by proposing a comprehensive, multi-stage research framework designed for its systematic pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap from initial in silico screening to foundational in vivo assessments. We will delve into the rationale behind experimental choices, present detailed, self-validating protocols, and emphasize data integrity and interpretation. The objective is to equip research teams with the necessary strategic and methodological tools to thoroughly investigate the therapeutic potential of this and other novel chemical entities.

Introduction and Current State of Knowledge

N-(4-methylpyridin-2-yl)-3-oxobutanamide is a molecule characterized by a pyridine ring linked to a 3-oxobutanamide moiety. Its chemical formula is C₁₀H₁₂N₂O₂, and it has a molecular weight of 192.21 g/mol [1]. While its synthesis and basic chemical properties are documented, a thorough review of scientific literature reveals a significant lack of data regarding its biological activity and pharmacological effects. The compound is primarily recognized as a chemical intermediate, particularly in the synthesis of more complex heterocyclic structures[2][3].

The absence of established pharmacological data necessitates a structured and hypothesis-driven approach to its investigation. This guide proposes a logical workflow to elucidate its potential biological targets, mechanism of action, and preliminary safety profile.

Physicochemical Properties and In Silico Analysis

A foundational step in the pharmacological investigation of any new chemical entity is the characterization of its physicochemical properties, which can provide early insights into its drug-like potential.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Purity | Min. 95% | [1] |

In Silico Prediction of Pharmacological Targets:

Given the lack of empirical data, computational methods serve as a cost-effective and rapid initial screening tool. Various software platforms can predict potential biological targets based on the compound's structural similarity to known pharmacologically active molecules.

Proposed In Silico Workflow:

Caption: In Silico Workflow for Target Prioritization.

Proposed In Vitro Pharmacological Evaluation

Based on the in silico analysis, a panel of in vitro assays should be conducted to validate the predicted biological targets and elucidate the compound's mechanism of action.

Target Binding Assays

The initial step is to determine if the compound physically interacts with the prioritized targets.

Experimental Protocol: Radioligand Binding Assay

This protocol is a generalized example and should be adapted for the specific target.

-

Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radiolabeled ligand for the target receptor, and varying concentrations of N-(4-methylpyridin-2-yl)-3-oxobutanamide.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the assay mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC₅₀).

Functional Assays

Following confirmation of binding, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Assay for GPCRs

If the predicted target is a G-protein coupled receptor (GPCR), a cyclic adenosine monophosphate (cAMP) assay can be employed.

-

Cell Culture: Culture cells expressing the target GPCR in a suitable medium.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of N-(4-methylpyridin-2-yl)-3-oxobutanamide, with and without a known agonist for the receptor.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

-

Data Analysis: Analyze the changes in cAMP levels to characterize the compound's functional activity.

Proposed In Vivo Pharmacological Profiling

Promising in vitro results should be followed by preliminary in vivo studies to assess the compound's effects in a whole organism.

Pharmacokinetic (PK) Studies

A preliminary PK study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Murine Pharmacokinetic Study

-

Animal Dosing: Administer a single dose of N-(4-methylpyridin-2-yl)-3-oxobutanamide to a cohort of mice via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

Bioanalytical Method: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate key PK parameters, including half-life, clearance, volume of distribution, and oral bioavailability.

Preliminary Efficacy and Safety Assessment

Based on the hypothesized pharmacological targets, appropriate in vivo models should be selected to evaluate potential efficacy and safety. For instance, if the compound is predicted to have anti-inflammatory properties, a lipopolysaccharide (LPS)-induced inflammation model in mice could be utilized.

Proposed In Vivo Workflow:

Caption: In Vivo Pharmacological Investigation Workflow.

Conclusion and Future Directions

The pharmacological investigation of N-(4-methylpyridin-2-yl)-3-oxobutanamide presents a greenfield opportunity for novel therapeutic discovery. The proposed research framework, from in silico prediction to in vivo validation, provides a systematic and robust pathway for elucidating its biological functions. The successful execution of these studies will not only characterize this specific molecule but also potentially unveil new therapeutic targets and mechanisms of action. Further research should focus on lead optimization, extensive toxicology studies, and the exploration of its efficacy in more complex disease models.

References

-

ResearchGate. Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives. Available at: [Link].

-

Chemsigma. N-(4-methylpyridin-2-yl)-3-oxobutanamide [16867-45-1]. Available at: [Link].

-

ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. Available at: [Link].

-

PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available at: [Link].

-

PubMed. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Available at: [Link].

-

PubChem. N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Available at: [Link].

-

PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. Available at: [Link].

-

PubChem. 2-(4-methylphenyl)-N-(4-methylpyridin-3-yl)acetamide. Available at: [Link].

-

PubChem. N-(2,4-dimethylphenyl)-2-oxobutanamide. Available at: [Link].

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(4-methylpyridin-2-yl)-3-oxobutanamide

Abstract

N-(4-methylpyridin-2-yl)-3-oxobutanamide represents a compelling, yet underexplored, chemical entity within the broader class of N-aryl-3-oxobutanamides. While direct biological data for this specific molecule is limited, its structural congeners have demonstrated a wide spectrum of bioactivity, including anticancer and antibacterial properties. This guide synthesizes the existing knowledge on related 3-oxobutanamide derivatives to postulate and explore the potential therapeutic targets of N-(4-methylpyridin-2-yl)-3-oxobutanamide. We will delve into putative mechanisms of action, propose high-priority therapeutic targets, and provide detailed, actionable experimental protocols for the validation of these hypotheses. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising molecule.

Introduction: The Therapeutic Potential of the N-Aryl-3-Oxobutanamide Scaffold

The N-aryl-3-oxobutanamide scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry. Its inherent chemical reactivity, stemming from the active methylene group and the β-ketoamide functionality, allows for its use as a precursor in the synthesis of a diverse array of heterocyclic compounds.[1] More importantly, derivatives of this scaffold have exhibited notable biological activities, positioning them as attractive starting points for drug discovery programs.

N-(4-methylpyridin-2-yl)-3-oxobutanamide, with its molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol , is a specific iteration of this scaffold.[2][3][4] The presence of the 4-methylpyridine moiety introduces unique electronic and steric properties that could significantly influence its biological target engagement and pharmacokinetic profile. While specific biological data for N-(4-methylpyridin-2-yl)-3-oxobutanamide is not yet prevalent in the public domain, the documented activities of its close relatives provide a strong rationale for its investigation as a potential therapeutic agent.

Putative Mechanisms of Action: Inferences from Structurally Related Compounds

The biological activities of N-aryl-3-oxobutanamide derivatives are largely dictated by the nature of the substitutions on the aryl ring.[5] Drawing parallels from these existing structure-activity relationships (SAR), we can hypothesize several putative mechanisms of action for N-(4-methylpyridin-2-yl)-3-oxobutanamide.

Anticancer Activity

Derivatives of N-aryl-3-oxobutanamide have been investigated for their potential as anticancer agents, with cytotoxic effects observed against various human cancer cell lines.[5] For instance, certain 4-oxobutanamide derivatives have demonstrated potent antiproliferative activity against human kidney carcinoma cells, even surpassing the efficacy of established chemotherapeutic agents like paclitaxel.[6] The proposed mechanisms for this anticancer activity often involve the inhibition of key enzymes or the disruption of protein-protein interactions crucial for cancer cell proliferation and survival.

Antibacterial Activity

N-aryl-3-oxobutanamide derivatives have also shown promise as antibacterial agents, particularly against resistant pathogens.[5] The substitution pattern on the N-aryl ring is a critical determinant of their antibacterial potency and spectrum of activity.[5] It is plausible that N-(4-methylpyridin-2-yl)-3-oxobutanamide could exert its antibacterial effects through mechanisms such as the inhibition of essential bacterial enzymes or the disruption of bacterial cell wall synthesis.

Potential Therapeutic Targets: A Hypothesis-Driven Approach

Based on the established bioactivities of related compounds and the structural features of N-(4-methylpyridin-2-yl)-3-oxobutanamide, we can propose a number of potential therapeutic targets for further investigation. The rational design of inhibitors or modulators for specific protein targets is a cornerstone of modern drug discovery.[7]

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer invasion and metastasis.[8] Notably, N-hydroxybutanamide derivatives, which share a butanamide core, have been shown to inhibit MMPs.[8] Given the structural similarities, MMPs represent a high-priority target class for N-(4-methylpyridin-2-yl)-3-oxobutanamide.

Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. The pyridine moiety in N-(4-methylpyridin-2-yl)-3-oxobutanamide is a common feature in many kinase inhibitors. Therefore, a comprehensive kinase profiling screen is warranted to identify potential kinase targets.

Bacterial Enzymes

The potential antibacterial activity of N-(4-methylpyridin-2-yl)-3-oxobutanamide suggests that it may target essential bacterial enzymes. Key targets could include enzymes involved in DNA replication (e.g., DNA gyrase), cell wall biosynthesis (e.g., penicillin-binding proteins), or metabolic pathways unique to bacteria.

The following diagram illustrates a logical workflow for the initial assessment and target identification of N-(4-methylpyridin-2-yl)-3-oxobutanamide.

Caption: Workflow for evaluating N-(4-methylpyridin-2-yl)-3-oxobutanamide.

Experimental Validation Strategies

To rigorously test the hypotheses outlined above, a systematic and multi-faceted experimental approach is required. The following protocols provide a detailed roadmap for the initial characterization and target validation of N-(4-methylpyridin-2-yl)-3-oxobutanamide.

In vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MDA-MB-231, A498) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N-(4-methylpyridin-2-yl)-3-oxobutanamide in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Protocol:

-

Bacterial Inoculum Preparation: Culture bacterial strains (e.g., methicillin-resistant Staphylococcus aureus - MRSA, multidrug-resistant Acinetobacter baumannii - MDR-AB) in an appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[5]

-

Compound Preparation: Prepare a stock solution of N-(4-methylpyridin-2-yl)-3-oxobutanamide in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

MMP Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the activity of a specific MMP using a fluorogenic substrate.

Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human MMP enzyme (e.g., MMP-2, MMP-9), and a fluorogenic MMP substrate.

-

Compound Incubation: In a 96-well plate, add the assay buffer, the MMP enzyme, and varying concentrations of N-(4-methylpyridin-2-yl)-3-oxobutanamide. Include a vehicle control and a known MMP inhibitor as a positive control. Incubate at 37°C for a specified time.

-

Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

The following diagram illustrates a generalized signaling pathway that could be disrupted by N-(4-methylpyridin-2-yl)-3-oxobutanamide, leading to an anti-proliferative effect.

Caption: Potential inhibition of a pro-survival signaling pathway.

Quantitative Data Summary

While specific quantitative data for N-(4-methylpyridin-2-yl)-3-oxobutanamide is not available, the following table summarizes representative data for related N-aryl-3-oxobutanamide derivatives to provide a comparative context.

| Compound Class | Biological Activity | Model System | Endpoint | Representative Value | Reference |

| 2-benzylidene-3-oxobutanamides | Antibacterial | MRSA | MIC | 2-8 µg/mL | [5] |

| N-aryl(indol-3-yl)glyoxamides | Anticancer | HeLa, L1210, SKOV3 | IC₅₀ | 11-51 nM | [5] |

| 4-oxobutanamide derivatives | Anticancer | A498 | IC₅₀ | 1.94 µM | [6] |